molecular formula C9H5BrF6 B031081 3,5-Bis(trifluoromethyl)benzyl bromide CAS No. 32247-96-4

3,5-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B031081
CAS No.: 32247-96-4
M. Wt: 307.03 g/mol
InChI Key: ATLQGZVLWOURFU-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6 and a molecular weight of 307.03 g/mol . It is a derivative of benzyl bromide, where two trifluoromethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

3,5-Bis(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol, followed by bromination . The detailed steps are as follows:

    Reduction: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol, cool the solution in an ice bath, and add sodium borohydride slowly. Stir the mixture at room temperature for 2 hours, then evaporate the solvent to obtain 3,5-bis(trifluoromethyl)benzyl alcohol.

    Bromination: Dissolve the obtained alcohol in toluene, cool the solution in an ice bath, and add triphenylphosphine and carbon tetrabromide. Stir the mixture for 2 hours, filter through diatomaceous earth, and evaporate the solvent.

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzyl bromide undergoes various chemical reactions, primarily involving substitution reactions due to the presence of the bromine atom. Some common reactions include:

Scientific Research Applications

Derivatization Reagent

One of the primary applications of 3,5-bis(trifluoromethyl)benzyl bromide is as a derivatization reagent in analytical chemistry. It is used for the detection of uracil in DNA through gas chromatography (GC) coupled with negative chemical ionization mass spectrometry (NCI-MS). This method enhances the sensitivity and specificity of uracil detection, which is crucial for genetic analysis and diagnostics .

Synthesis of Neurokinin NK1 Receptor Antagonists

The compound plays a vital role in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists, such as L-733,060. These antagonists are important in pharmacology for their potential therapeutic effects in treating conditions like depression and anxiety disorders .

Pharmaceutical Research

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. Studies on related thiourea derivatives have shown their effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents . This suggests that derivatives of the compound may also be explored for similar pharmaceutical applications.

Case Study 1: Detection of Uracil

In a study focusing on DNA analysis, researchers utilized this compound to derivatize uracil before analysis by GC-NCI-MS. The results indicated that this method significantly improved detection limits and allowed for accurate quantification of uracil in complex biological samples .

Case Study 2: Synthesis of NK1 Receptor Antagonists

A recent publication detailed the synthesis of L-733,060 using this compound as a key intermediate. The synthesis involved multiple steps where the compound facilitated the formation of critical intermediates with high enantioselectivity, showcasing its importance in drug development processes .

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The trifluoromethyl groups enhance the compound’s reactivity by increasing the electron-withdrawing effect, making the carbon-bromine bond more susceptible to nucleophilic attack .

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which significantly enhance its reactivity and make it suitable for a wide range of chemical transformations and applications.

Biological Activity

3,5-Bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups confer distinct electronic properties, influencing the compound's interaction with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

  • Molecular Formula : C₉H₅BrF₆
  • Molecular Weight : 307.03 g/mol
  • Boiling Point : 136–140 °C (14 mmHg)
  • Density : 1.67 g/cm³ at 20 °C
  • CAS Number : 32247-96-4

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves nucleophilic substitution reactions, which can be utilized to generate various analogues for biological testing. One notable study synthesized this compound as a precursor to develop mitochondrial pyruvate carrier (MPC) inhibitors aimed at treating hair loss. The incorporation of the 3,5-bis(trifluoromethyl)benzyl group significantly enhanced the activity of these inhibitors compared to their non-fluorinated counterparts .

Table 1: Structure-Activity Relationship of Analogues

CompoundActivity (IC50 μM)Comments
JXL0010.05Known MPC inhibitor
JXL0200.02Enhanced lactate production
JXL0690.03Significant MPC inhibition

In Vitro Studies

In vitro studies have demonstrated that compounds containing the 3,5-bis(trifluoromethyl)benzyl moiety promote cellular lactate production by inhibiting the mitochondrial pyruvate carrier. This mechanism is crucial for activating hair follicle stem cells (HFSCs), which are essential for hair growth cycles. The inhibition of MPC leads to increased lactate levels, stimulating HFSC activation and promoting hair growth in treated mice .

Case Studies

  • Hair Growth Promotion : A study evaluated the topical application of a compound derived from this compound on shaved mice. Results showed a significant increase in hair regrowth compared to controls, indicating its potential as a therapeutic agent for hair loss .
  • Anticancer Activity : The trifluoromethyl group has been implicated in enhancing the potency of various anticancer agents. For instance, analogues of drugs like selinexor have shown synergistic effects when combined with other treatments in preclinical trials, suggesting that modifications with trifluoromethyl groups can improve drug efficacy against resistant cancer types .

Q & A

Q. Basic: What are the standard laboratory synthesis methods for 3,5-bis(trifluoromethyl)benzyl bromide?

A common approach involves bromination of 3,5-bis(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent like CCl₄ at reflux . Alternatively, direct bromination of the methyl group using HBr in the presence of a Lewis acid catalyst (e.g., FeBr₃) has been reported. For example, a high-yield synthesis (97%) was achieved via alkylation of a substituted benzene precursor with bromomethylating agents under controlled anhydrous conditions . Post-synthesis purification typically employs fractional distillation or recrystallization, with purity assessed by GC (retention index: 1103 on polydimethyl siloxane columns) .

Q. Basic: How is purity and structural integrity validated for this compound?

  • Gas Chromatography (GC): Use non-polar columns (e.g., polydimethyl siloxane) with temperature programming to determine retention indices (RI = 1103) and detect volatile impurities .
  • NMR Spectroscopy: Key signals include a singlet for the benzylic CH₂Br group (δ ~4.5–4.7 ppm in ¹H NMR) and distinct CF₃ group splitting in ¹⁹F NMR (δ ~-63 ppm) .
  • Elemental Analysis: Confirm molecular formula (C₉H₅BrF₆) and deviations <0.3% .
    Discrepancies in purity claims (e.g., 95% vs. 98%) may arise from residual solvents or side products, necessitating complementary techniques like mass spectrometry (m/z 307.03) .

Q. Basic: What safety protocols are critical for handling this compound?

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat due to its lachrymatory properties and potential eye damage .
  • Ventilation: Use fume hoods to avoid inhalation; vapor pressure is negligible at 25°C, but thermal decomposition releases toxic fumes (HBr, HF) .
  • Storage: Keep in amber glass bottles at 0–10°C under inert gas (Ar/N₂) to prevent moisture-induced hydrolysis .

Q. Advanced: How do the electron-withdrawing CF₃ groups influence its reactivity in nucleophilic substitutions?

The two CF₃ groups create a strong electron-deficient aromatic ring, enhancing the electrophilicity of the benzylic bromide. This accelerates SN₂ reactions with nucleophiles (e.g., phthalimide in DMF at 80°C, yielding substitution products in >90% yield ). However, steric hindrance from the trifluoromethyl groups can reduce reactivity toward bulky nucleophiles. Comparative studies with non-fluorinated analogs (e.g., benzyl bromide) show a 5–10x rate increase in polar aprotic solvents .

Q. Advanced: What analytical challenges arise in quantifying this compound via gas chromatography?

  • Volatility Issues: Despite its moderate molecular weight (307.03 g/mol), decomposition at high GC temperatures (>250°C) can produce artifacts like trifluoromethylbenzene derivatives .
  • Column Compatibility: Non-polar columns (e.g., polydimethyl siloxane) are preferred; polar columns cause peak tailing due to interactions with CF₃ groups .
  • Internal Standards: Use deuterated analogs (e.g., d₃-3,5-bis(trifluoromethyl)benzyl bromide) for accurate quantification in complex matrices .

Q. Advanced: How is this compound applied in synthesizing pharmacologically active derivatives?

  • Grignard Reagent Precursor: Reacts with magnesium to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF), a key intermediate in C–C bond-forming reactions .
  • Heterocyclic Synthesis: Used to prepare substituted pyridinium salts (e.g., spirocyclic epoxide derivatives) via alkylation of nitrogen heterocycles, yielding compounds with antiviral activity .
  • Peptide Modifications: Benzylic bromides are employed in alkylating cysteine residues to enhance proteolytic stability .

Q. Advanced: How do conflicting CAS registry numbers (e.g., 32247-96-4 vs. 302911-98-4) impact compound identification?

The primary CAS for this compound is 32247-96-4 , verified by NIST and Sigma-Aldrich . Discrepancies (e.g., 302911-98-4) often arise from errors in commercial catalogs or mislabeling of derivatives (e.g., 2-bromo-3,5-bis(trifluoromethyl)aniline, CAS 174824-16-9) . Researchers should cross-validate CAS numbers with spectral data (NMR, MS) and supplier certifications.

Properties

IUPAC Name

1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLQGZVLWOURFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186001
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32247-96-4
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32247-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
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Record name 3,5-Bis(trifluoromethyl)benzyl bromide
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Record name 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3,5-Bis(trifluoromethyl)benzyl bromide
3,5-Bis(trifluoromethyl)benzyl bromide
3,5-Bis(trifluoromethyl)benzyl bromide
3,5-Bis(trifluoromethyl)benzyl bromide
3,5-Bis(trifluoromethyl)benzyl bromide
3,5-Bis(trifluoromethyl)benzyl bromide

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